Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate
Overview
Description
Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate typically involves the reaction of 1-(2-hydroxyethyl)-1H-tetrazole with sodium thiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
- Dissolution of 1-(2-hydroxyethyl)-1H-tetrazole in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Addition of sodium thiolate to the solution.
- Stirring the reaction mixture at a specific temperature, often around room temperature, for several hours.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield thiols or other reduced forms.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or alcohols in polar solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced tetrazole derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate involves its interaction with molecular targets through its thiolate and tetrazole functional groups. These interactions can lead to the inhibition of enzyme activity, disruption of microbial cell walls, or modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1-(2-hydroxyethyl)-1H-tetrazole: A precursor in the synthesis of Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate.
Sodium 1-(2-hydroxyethyl)piperidine: Shares the hydroxyethyl group but differs in the ring structure.
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A buffer compound with a similar hydroxyethyl group but different functional properties.
Uniqueness: this compound is unique due to its combination of the tetrazole ring and thiolate group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates.
Properties
IUPAC Name |
sodium;1-(2-hydroxyethyl)tetrazole-5-thiolate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4OS.Na/c8-2-1-7-3(9)4-5-6-7;/h8H,1-2H2,(H,4,6,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPXGOATMZTDJA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=NN=N1)[S-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N4NaOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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